![molecular formula C22H18ClN3O3S B2954313 1-(4-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946355-37-9](/img/structure/B2954313.png)
1-(4-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, an ethoxybenzo[d]thiazol-2-yl group, and a 2-oxo-1,2-dihydropyridine-3-carboxamide group. These groups suggest that the compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the carboxamide group could participate in acid-base reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Novel pyrido and pyrimidine derivatives have been synthesized, showcasing the versatility of similar heterocyclic compounds in creating complex fused systems with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005). These syntheses often involve multi-step reactions and the formation of key intermediates that can lead to a variety of structurally related compounds.
Biological Activities
- Research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has indicated anti-inflammatory and analgesic properties, suggesting that similar compounds could be explored for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
- Pyridine derivatives have been synthesized and evaluated for antimicrobial activity, indicating that such compounds could be potent against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-2-29-16-9-10-18-19(12-16)30-22(24-18)25-20(27)17-4-3-11-26(21(17)28)13-14-5-7-15(23)8-6-14/h3-12H,2,13H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSVCRJGOMCQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester](/img/no-structure.png)
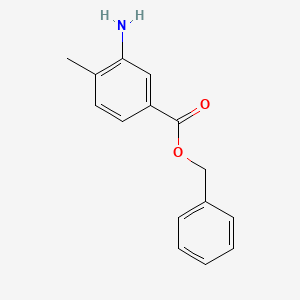
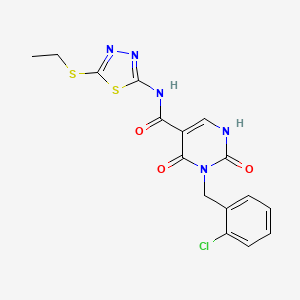
![Methyl 2-[(2,5-dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954236.png)
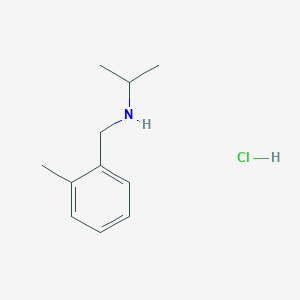
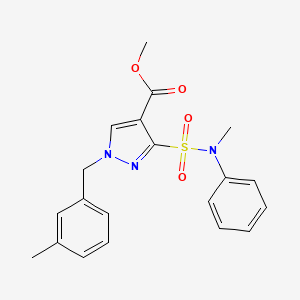
![3-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2954241.png)
![3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2954242.png)
![N''-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)oxazolidin-2-yl]methyl]-N-phenethyl-oxamide](/img/structure/B2954243.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2954250.png)
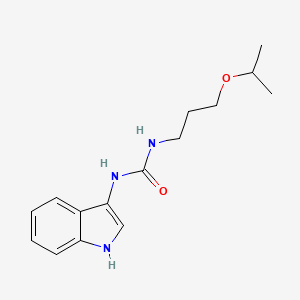
![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2954252.png)